(4,5-Dichloro-2-methoxyphenyl)methanol

Description

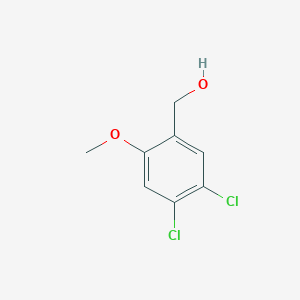

(4,5-Dichloro-2-methoxyphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₈Cl₂O₂ and a molecular weight of 207.05 g/mol (based on structural analogs) . Its structure features a benzyl alcohol moiety substituted with methoxy (-OCH₃) and two chlorine atoms at positions 4 and 5 on the aromatic ring. This compound is primarily used in research settings, particularly in synthetic organic chemistry and pharmaceutical intermediate development.

Properties

Molecular Formula |

C8H8Cl2O2 |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

(4,5-dichloro-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |

InChI Key |

GHSPTQHRCCDQIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CO)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: Chlorine Substitution Patterns

The position of chlorine atoms significantly influences physicochemical properties and reactivity. Key isomers include:

(3,5-Dichloro-2-methoxyphenyl)methanol

- CAS : 562840-53-3

- Molecular Formula : C₈H₈Cl₂O₂

- Molecular Weight : 207.05 g/mol

- Key Differences: Chlorine atoms at positions 3 and 5 instead of 4 and 3.

(2,4-Dichloro-5-methoxyphenyl)methanol

- Hypothetical Structure : Chlorines at positions 2 and 3.

- Expected Differences :

- Ortho-substitution may sterically hinder reactions at the hydroxyl group.

- Higher melting point due to increased symmetry compared to 4,5-dichloro isomer.

Functional Derivatives

4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine

- CAS : 284673-69-4

- Molecular Formula : C₁₀H₈N₂OSCl₂

- Molecular Weight : 275.15 g/mol

- Comparison: Incorporates a thiazole ring, enhancing π-stacking interactions for biological activity. Solubility: Slightly soluble in chloroform and methanol, unlike the parent alcohol . Application: Used as a research chemical in drug discovery, particularly for targeting enzyme or receptor binding sites .

Sulfonamide Derivatives (e.g., CNS Drug Candidates)

- Example : A sulfonamide compound with the 3,5-dichloro-2-methoxyphenyl group (Example E8 in ) .

- Molecular Formula : C₁₇H₁₈Cl₂N₂O₂S

- Molecular Weight : 401.3 g/mol

- Key Differences :

- Replacement of the hydroxyl group with a sulfonamide moiety (-SO₂NH₂) increases hydrogen-bonding capacity and bioavailability.

- Demonstrated affinity for 5-HT6 receptors, suggesting applications in treating CNS disorders like Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.